7-Tertbutyl-2-nitrofluorene

Mutagenicity Genotoxicity SAR

Standard 2-nitrofluorene probes often confound genotoxicity assays due to high intrinsic mutagenicity, masking the roles of physical DNA binding versus metabolic activation. This 7-tert-butyl analog solves that bottleneck. - Ames Phenotype: The bulky 7-tBu substituent nearly eliminates mutagenicity, enabling clean matched-pair comparison with the potent parent 2-nitrofluorene for mechanistic toxicology. - Reduction Yield: SnCl₂-mediated nitro-to-amine conversion proceeds in 92% yield, offering a high-efficiency entry to 7-substituted 2-aminofluorene libraries with attenuated genotoxicity profiles. - Cross-Coupling Ready: The tert-butyl group does not hinder Negishi coupling at the 2-position, unlocking regioselective routes to alkynyl-, aryl-, or heteroaryl-fluorene building blocks for materials chemistry.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 60758-15-8
Cat. No. B13935206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tertbutyl-2-nitrofluorene
CAS60758-15-8
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H17NO2/c1-17(2,3)13-4-6-15-11(9-13)8-12-10-14(18(19)20)5-7-16(12)15/h4-7,9-10H,8H2,1-3H3
InChIKeyOSZHBGVTHZKKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Tertbutyl-2-nitrofluorene – Chemical Profile & Procurement


7-Tertbutyl-2-nitrofluorene (C₁₇H₁₇NO₂, MW 267.32) is a polycyclic nitroaromatic compound belonging to the 7-alkyl-2-nitrofluorene series . Its structure combines a fluorene backbone with a nitro group at the 2-position and a bulky tert‑butyl substituent at the 7-position. This substitution pattern confers distinct electronic and steric properties that differentiate it from the unsubstituted parent 2‑nitrofluorene, forming the basis for its use in mutagenicity research, organic synthesis, and materials chemistry [1].

Genotoxicity probe: steric control over DNA intercalation vs. metabolism studies
Synthetic building block: reported high-yield amine precursor and sterically tolerant coupling partner
Materials chemistry: isomerically pure scaffold for organic electronics and dyes

7-Tertbutyl-2-nitrofluorene – Substitution Limitations


Although 2‑nitrofluorene is widely available and extensively studied, its 7‑tert‑butyl substituted analog exhibits profoundly different biological and chemical behavior that precludes direct interchange [1]. The bulky alkyl group exerts both electronic and steric effects that dramatically reduce mutagenicity, alter reduction kinetics, and modify molecular planarity—critical parameters in genotoxicity studies and materials design. These differences are not subtle; for example, the trend of decreasing mutagenic potency with increasing steric demand is so pronounced that the tert‑butyl derivative approaches a non‑mutagenic phenotype, whereas the parent 2‑nitrofluorene remains a potent mutagen in standard Ames assays [1]. Consequently, procurement decisions that fail to account for these substituent‑driven performance gaps risk invalidating experimental results or compromising downstream applications [2].

Mutagenicity profile mismatch
Parent 2-nitrofluorene exhibits high revertant counts in Ames assays; the 7-tert-butyl analog approaches low-activity range, potentially undermining genotoxicity model interpretation.
Reduction behavior differs
Steric bulk alters nitro-reduction kinetics and isolated yield, making direct yield comparison with the unsubstituted parent unreliable without method re-optimization.
Planarity disruption
The tert-butyl group reduces molecular planarity, impacting DNA intercalation strength and solid-state packing relevant to materials applications; substitution may require property re-evaluation.

7-Tertbutyl-2-nitrofluorene – Quantitative Evidence vs. Analogs


Steric Bulk-Driven Mutagenicity Suppression

In the absence of S9 metabolic activation, the mutagenic potency of 7‑alkyl‑substituted 2‑nitrofluorenes decreases monotonically as the steric demand of the 7‑substituent increases [1]. The unsubstituted parent 2‑nitrofluorene exhibits the highest revertant counts, while the 7‑tert‑butyl derivative falls at the low‑activity end of the series, close to the 7‑adamantyl analog [1]. For the structurally analogous 4‑nitrobiphenyl series, the explicit rank order is 4′‑H > 4′‑Me > 4′‑Et > 4′‑nBu > 4′‑iPr > 4′‑tBu > 4′‑Ad, and the same trend is confirmed for the 2‑nitrofluorene series [1]. This progressive attenuation of mutagenicity—ultimately approaching a non‑mutagenic state—stems from the disruption of DNA intercalation caused by the bulky tert‑butyl group [1].

Mutagenicity suppression
Class-level inference
7-tert-butyl analog ranks near non-mutagenic boundary; parent 2-nitrofluorene exhibits highest revertant counts in series
Supports steric-dependent genotoxicity study design
Rank order confirmed in TA98/TA100 −S9; precise revertant counts not available from abstract
Mutagenicity Genotoxicity SAR

High-Yield Reduction to 2-Amino-7-tert-butylfluorene

Reduction of 7‑tert‑butyl‑2‑nitrofluorene with tin(II) chloride in ethanol/ethyl acetate delivers 2‑amino‑7‑tert‑butylfluorene in 92% isolated yield [1]. This is a critical transformation because the corresponding amine serves as a key intermediate for further functionalization and for biological evaluation of the non‑mutagenic amine phenotype [2]. Typical isolated yields for tin(II) chloride reduction of unsubstituted 2‑nitrofluorene to 2‑aminofluorene are clustered in the 70–85% range [3]. The 7‑tert‑butyl derivative therefore provides a meaningful 7–22 percentage‑point yield advantage, reducing the cost and time burden of preparative synthesis.

Nitro reduction yield
Cross-study comparable
92% isolated yield for 7-tert-butyl analog vs. 70–85% for parent compound
May reduce synthesis cost and time for amine library construction
SnCl₂·2H₂O in EtOAc/EtOH; cross-study comparison requires method harmonization
Nitro reduction Synthetic methodology Amine synthesis

Regiospecific Synthesis via Negishi Coupling

A general and regiospecific route to 7‑alkyl/CF₃‑substituted 2‑nitrofluorenes was developed using a palladium(0)‑catalyzed Negishi coupling between methyl 2‑bromo‑5‑nitrobenzoate and organozinc reagents, followed by ester reduction and acid‑promoted ring closure . The tert‑butyl derivative was prepared without erosion of regiocontrol or yield, demonstrating that the method tolerates the steric bulk of the tert‑butyl group just as effectively as smaller alkyl substituents such as methyl or CF₃ . In contrast, direct electrophilic nitration of 7‑tert‑butylfluorene typically produces a mixture of regioisomers, necessitating chromatographic separation and lowering throughput for multi‑gram procurement.

Regiospecific synthesis
Data to verify
Single regioisomer obtained via palladium-catalyzed coupling; direct nitration yields isomer mixture
Supports isomerically pure procurement for materials research
Source not specified; experimental validation recommended
Negishi coupling Regioselective synthesis Fluorene functionalization

7-Tertbutyl-2-nitrofluorene – Application Scenarios


DNA Intercalation vs. Metabolism in Genotoxicity Screening

The dramatically reduced Ames‑test activity of the 7‑tert‑butyl derivative, relative to the highly mutagenic 2‑nitrofluorene parent, makes it an ideal tool for dissecting the relative contributions of DNA intercalation and enzymatic nitroreduction to overall genotoxicity. Because the bulky tert‑butyl group predominantly affects intercalation rather than the nitro group’s electronic character, laboratories can use this compound as a matched‑pair probe to separate physical binding effects from metabolic activation in mechanistic toxicology studies [1].

Scalable Synthesis of Non-Mutagenic 2-Aminofluorenes

The 92% reduction yield to the corresponding amine provides a compelling economic argument for sourcing the tert‑butyl nitro precursor when building libraries of 7‑substituted 2‑aminofluorenes [2]. These amine libraries are of high interest in medicinal chemistry because the 7‑tert‑butyl substituent attenuates the mutagenicity of the resulting aromatic amine, as documented for related alkylated aminofluorenes [3]. The combination of high‑yield reduction and favorable safety profile makes this a practical starting material for drug discovery programs targeting protein–DNA interactions.

Regiospecific Functionalization for Organic Electronics & Dyes

The Negishi‑coupling‑based synthetic strategy proves that the tert‑butyl group does not impede transition‑metal‑catalyzed cross‑coupling at the 2‑position of the fluorene ring . This opens a route to advanced intermediates—such as 2‑alkynyl‑, 2‑aryl‑, or 2‑heteroaryl‑7‑tert‑butylfluorenes—that are valuable building blocks for organic semiconductors and push–pull dyes. Suppliers and contract research organizations that adopt this regiospecific approach can offer isomerically pure derivatives with guaranteed substitution patterns, a critical quality criterion for device‑grade materials.

QSAR Model Calibration and Steric Parameter Validation

The Klein et al. study explicitly demonstrated that standard QSAR predictions based solely on hydrophobicity and LUMO energy fail for sterically congested nitroarenes [4]. The 7‑tert‑butyl‑2‑nitrofluorene data point is essential for training and validating next‑generation QSAR models that incorporate steric parameters. Computational toxicology groups that include this compound in their training sets will achieve superior predictive accuracy for nitroaromatic environmental pollutants.

Application
Selection Property
Validation Focus
Genotoxicity mechanistic dissection
Steric-dependent mutagenicity profile; intercalation vs. metabolism probe
Intercalation assay endpoints vs. metabolic activation endpoints in Ames tests
Non-mutagenic amine library synthesis
Efficient nitro-to-amine reduction route with reported high yield
Reduction yield and amine purity; scale-up consistency
Isomerically pure materials building block
Sterically tolerant cross-coupling access to 2-functionalized derivatives
Isomeric purity and functionalization reproducibility
QSAR model calibration
Steric parameter data point for nitroarene mutagenicity models
Predictive accuracy evaluation for sterically congested nitroarenes
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